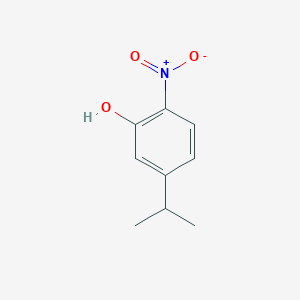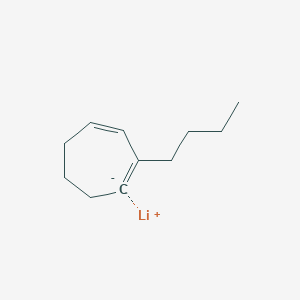
lithium;2-butylcyclohepta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
lithium;2-butylcyclohepta-1,3-diene is an organolithium compound known for its unique structure and reactivity. This compound features a lithium ion coordinated to a 2-butylcyclohepta-1,3-dien-1-ide anion, making it a valuable reagent in organic synthesis and various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-butylcyclohepta-1,3-diene typically involves the reaction of 2-butylcyclohepta-1,3-diene with an organolithium reagent such as n-butyllithium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
lithium;2-butylcyclohepta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The lithium ion can be substituted with other metal ions or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidizers.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted cyclohepta-1,3-dienes.
Wissenschaftliche Forschungsanwendungen
lithium;2-butylcyclohepta-1,3-diene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of lithium;2-butylcyclohepta-1,3-diene involves the interaction of the lithium ion with various molecular targets. The lithium ion can coordinate with electron-rich sites on molecules, facilitating various chemical transformations. The compound’s reactivity is influenced by the stability of the cyclohepta-1,3-dien-1-ide anion and the ability of the lithium ion to stabilize transition states during reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium cyclopentadienide: Another organolithium compound with a similar structure but different reactivity.
Lithium 2-butylcyclopentadienide: A structurally similar compound with different electronic properties.
Uniqueness
lithium;2-butylcyclohepta-1,3-diene is unique due to its larger ring size and the presence of the butyl group, which influences its reactivity and stability. The compound’s ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
61604-44-2 |
|---|---|
Molekularformel |
C11H17Li |
Molekulargewicht |
156.2 g/mol |
IUPAC-Name |
lithium;2-butylcyclohepta-1,3-diene |
InChI |
InChI=1S/C11H17.Li/c1-2-3-8-11-9-6-4-5-7-10-11;/h6,9H,2-5,7-8H2,1H3;/q-1;+1 |
InChI-Schlüssel |
ZLPRSZZRCGJBKE-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCCCC1=[C-]CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


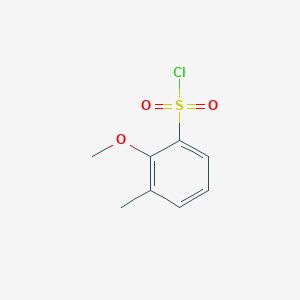
![1h-Indole-1-carboxylic acid,5-[(cyclohexylthio)methyl]-,1,1-dimethylethyl ester](/img/structure/B8468256.png)
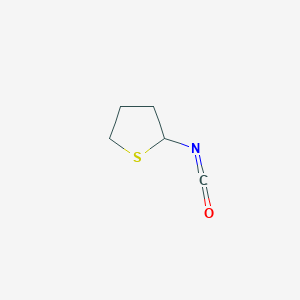
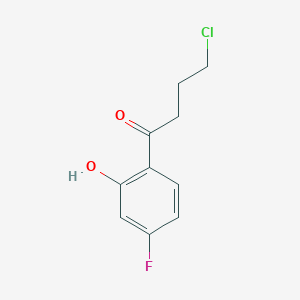
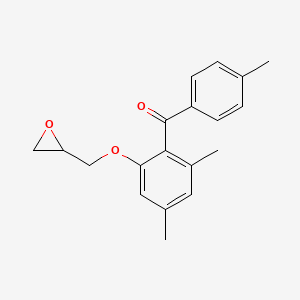
![3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8468281.png)
![Methyl 4-nitro-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate](/img/structure/B8468284.png)
![6-Bromo-2-chloromethyl-3-methylbenzo[b]thiophene](/img/structure/B8468287.png)
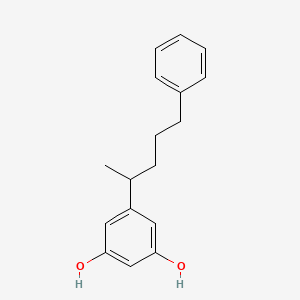
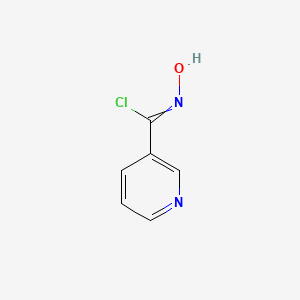
![1-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)ethanone](/img/structure/B8468310.png)
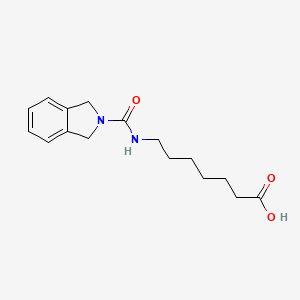
![(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B8468328.png)
